molecular formula C21H22F2N2O3 B4055920 1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-3-methyl-1-piperazinyl}phenyl)ethanone

1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-3-methyl-1-piperazinyl}phenyl)ethanone

Cat. No.: B4055920
M. Wt: 388.4 g/mol
InChI Key: ADXUCDRDODWUSQ-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-3-methyl-1-piperazinyl}phenyl)ethanone is a useful research compound. Its molecular formula is C21H22F2N2O3 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.15984889 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

Understanding the metabolism and pharmacokinetics of compounds structurally related to "1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-3-methyl-1-piperazinyl}phenyl)ethanone" is crucial for drug development and therapeutic application. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination mechanisms of such compounds, highlighting the importance of evaluating metabolic stability and excretion routes for potential drug candidates (Renzulli et al., 2011).

Diagnostic Applications

Compounds with similar frameworks are being investigated for their potential as diagnostic tools. For example, [18F]DASA-23, developed for non-invasive measurement of aberrantly expressed pyruvate kinase M2 in glioma, represents a significant advancement in utilizing compounds for diagnostic imaging in oncology, demonstrating the potential for similar compounds to be applied in the detection and monitoring of cancer (Patel et al., 2019).

Therapeutic Potential

Research into the therapeutic applications of structurally related compounds includes examining their efficacy and safety in various medical conditions. For example, the metabolism and disposition study of Prasugrel, a novel thienopyridine, in humans, sheds light on the metabolic pathways that lead to the formation of its active metabolites, providing a basis for understanding how similar compounds could be optimized for therapeutic use (Farid et al., 2007).

Impact on Oxidative Stress and Inflammation

The associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women in Puerto Rico highlight the biological effects that related compounds can have on human health. Such studies are crucial for assessing the safety profiles of new chemical entities intended for therapeutic use, underscoring the importance of evaluating the potential systemic effects of compounds on oxidative stress and inflammation pathways (Watkins et al., 2015).

Properties

IUPAC Name

1-[4-(4-acetyl-2-fluorophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c1-14-12-24(20-8-3-16(15(2)26)11-19(20)23)9-10-25(14)21(27)13-28-18-6-4-17(22)5-7-18/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXUCDRDODWUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)COC2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.